Cas no 53731-99-0 (2-bromo-2-(4-chlorophenyl)acetonitrile)

2-Bromo-2-(4-chlorophenyl)acetonitrile is a brominated aromatic nitrile compound with the molecular formula C₈H₅BrClN. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both bromine and nitrile functional groups enhances its reactivity, making it useful for nucleophilic substitution and cyclization reactions. Its 4-chlorophenyl moiety contributes to structural diversity in target molecules. The compound is characterized by high purity and stability under controlled conditions, ensuring consistent performance in synthetic applications. Proper handling is required due to its potential reactivity and sensitivity to moisture. Storage in a cool, dry environment is recommended to maintain integrity.
2-bromo-2-(4-chlorophenyl)acetonitrile structure
53731-99-0 structure
Product name:2-bromo-2-(4-chlorophenyl)acetonitrile
CAS No:53731-99-0
MF:C8H5BrClN
MW:230.489000082016
MDL:MFCD22572471
CID:1587799
PubChem ID:15185681

2-bromo-2-(4-chlorophenyl)acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-bromo-2-(4-chlorophenyl)acetonitrile
    • SureCN4066426
    • A18868
    • AG-F-85013
    • CTK8F2032
    • AGN-PC-0044C1
    • bromo-(4-chloro-phenyl)-acetonitrile
    • (R)-A-BROMO-A-(4-CHLORO-PHENYL) ACETONITRILE
    • (R)-Bromo-(4-chloro-phenyl)-acetonitrile
    • 5-CHLORO-2-METHYLBENZAMIDE
    • G50157
    • Bromo(4-chlorophenyl)acetonitrile
    • AKYZXEVLLDNHDZ-UHFFFAOYSA-N
    • AKOS023912703
    • DTXSID80569802
    • EN300-300122
    • SCHEMBL4066426
    • 4-chlorophenyl-alpha-bromoacetonitrile
    • (R)-alpha-Bromo-alpha-(4-chloro-phenyl)acetonitrile
    • 53731-99-0
    • MDL: MFCD22572471
    • Inchi: InChI=1S/C8H5BrClN/c9-8(5-11)6-1-3-7(10)4-2-6/h1-4,8H
    • InChI Key: AKYZXEVLLDNHDZ-UHFFFAOYSA-N
    • SMILES: C1=CC(=CC=C1C(C#N)Br)Cl

Computed Properties

  • Exact Mass: 169.02900
  • Monoisotopic Mass: 228.92939g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 23.8Ų
  • XLogP3: 3.1

Experimental Properties

  • PSA: 43.09000
  • LogP: 2.44760

2-bromo-2-(4-chlorophenyl)acetonitrile Security Information

  • HazardClass:IRRITANT

2-bromo-2-(4-chlorophenyl)acetonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1642153-1g
2-Bromo-2-(4-chlorophenyl)acetonitrile
53731-99-0 98%
1g
¥4830.00 2024-05-09
Enamine
EN300-300122-0.25g
2-bromo-2-(4-chlorophenyl)acetonitrile
53731-99-0 95%
0.25g
$344.0 2023-09-06
Enamine
EN300-300122-2.5g
2-bromo-2-(4-chlorophenyl)acetonitrile
53731-99-0 95%
2.5g
$1408.0 2023-09-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1642153-5g
2-Bromo-2-(4-chlorophenyl)acetonitrile
53731-99-0 98%
5g
¥2877 2023-02-28
Chemenu
CM459673-250mg
5-CHLORO-2-METHYLBENZAMIDE
53731-99-0 95%+
250mg
$196 2023-02-28
Chemenu
CM459673-100mg
5-CHLORO-2-METHYLBENZAMIDE
53731-99-0 95%+
100mg
$147 2023-02-28
Chemenu
CM459673-500mg
5-CHLORO-2-METHYLBENZAMIDE
53731-99-0 95%+
500mg
$347 2023-02-28
Enamine
EN300-300122-5g
2-bromo-2-(4-chlorophenyl)acetonitrile
53731-99-0 95%
5g
$1781.0 2023-09-06
A2B Chem LLC
AG22646-2.5g
(R)-2-Bromo-2-(4-chlorophenyl)acetonitrile
53731-99-0 95%
2.5g
$1518.00 2024-04-19
1PlusChem
1P00DD1Y-2.5g
2-Bromo-2-(4-chlorophenyl)acetonitrile
53731-99-0 95%
2.5g
$1600.00 2025-02-26

Additional information on 2-bromo-2-(4-chlorophenyl)acetonitrile

Comprehensive Overview of 2-Bromo-2-(4-chlorophenyl)acetonitrile (CAS No. 53731-99-0)

2-Bromo-2-(4-chlorophenyl)acetonitrile (CAS No. 53731-99-0) is a specialized organic compound widely recognized for its versatile applications in pharmaceutical intermediates, agrochemical synthesis, and advanced material research. This brominated nitrile derivative, characterized by its 4-chlorophenyl moiety, has garnered significant attention due to its unique reactivity profile and potential in cross-coupling reactions. As the demand for halogenated aromatic compounds surges in modern synthetic chemistry, this compound stands out for its role in constructing complex molecular architectures.

Recent trends in green chemistry and sustainable synthesis have propelled interest in optimizing the production of 53731-99-0. Researchers are exploring catalytic methods to reduce bromine waste—a hot topic aligned with the UN Sustainable Development Goals (SDGs). The compound's electron-withdrawing properties make it valuable for designing OLED materials and photovoltaic components, addressing the global push for renewable energy solutions. Analytical techniques like HPLC purity testing and NMR structural verification are critical for quality control, as emphasized in recent publications.

In pharmaceutical contexts, 2-bromo-2-(4-chlorophenyl)acetonitrile serves as a precursor for biologically active molecules, particularly in kinase inhibitor development—a field dominating cancer research. Its nitrile group offers functionalization versatility, frequently discussed in medicinal chemistry forums. Regulatory compliance with REACH and FDA guidelines remains paramount for industrial users, reflecting in search queries like "safe handling of bromoacetonitrile derivatives."

The compound's crystalline structure and solubility parameters are extensively documented in SciFinder and PubChem databases, with melting points typically ranging 85–88°C. Stability studies under varying pH conditions are crucial for storage recommendations—a frequent concern among purchasers. Suppliers often highlight batch-to-batch consistency and residual solvent levels in technical datasheets to meet GMP standards.

Emerging applications include its use in click chemistry and metal-organic frameworks (MOFs), where its bromo-chloro synergy enables precise molecular editing. Patent analyses reveal growing IP activity around 53731-99-0 derivatives in electronic materials and catalysis. Environmental fate studies, particularly biodegradation pathways, are gaining traction as industries prioritize eco-friendly chemicals.

For synthetic chemists, troubleshooting side reactions during nucleophilic substitutions involving this compound is a common discussion point. Educational resources emphasize proper protective equipment and ventilation requirements—topics frequently searched alongside the compound name. The market outlook remains positive, with custom synthesis services reporting increased demand for halogenated building blocks like this nitrile.

Advanced spectroscopic characterization, including FT-IR bromine absorption bands and mass fragmentation patterns, aids in structural confirmation. Computational chemistry models predict its reactivity indices, valuable for in silico reaction design. As analytical instrumentation advances, techniques like UPLC-MS enable trace-level impurity detection—critical for high-purity applications.

Global suppliers differentiate offerings through packaging innovations (e.g., nitrogen-purged ampoules) and just-in-time delivery models. The compound's shelf-life extension strategies are patented, addressing stability challenges. With the fine chemicals market projected to grow at 6.2% CAGR, 53731-99-0 maintains strategic importance for R&D pipelines across multiple industries.

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